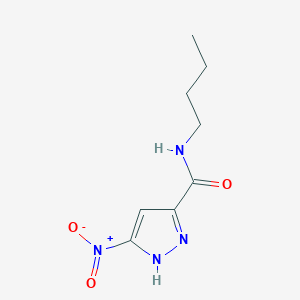
N-(2,3-dimethoxybenzyl)-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMBCO is a benzoxazole derivative that has been synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxyethylamine followed by a series of reactions with other reagents. The compound has been found to exhibit a range of biological activities, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of DMBCO is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cellular processes. In cancer cells, DMBCO has been found to induce apoptosis by activating the caspase pathway. In protein-ligand interactions, DMBCO has been found to bind to specific sites on the protein surface, resulting in a change in the protein conformation.
Biochemical and Physiological Effects:
DMBCO has been found to exhibit a range of biochemical and physiological effects. In cancer cells, DMBCO has been found to inhibit cell proliferation and induce apoptosis. In protein-ligand interactions, DMBCO has been found to bind to specific sites on the protein surface, resulting in a change in the protein conformation. In materials science, DMBCO has been used as a building block for the synthesis of novel materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMBCO in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using DMBCO include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on DMBCO. One potential direction is the development of DMBCO-based materials with unique properties for various applications. Another potential direction is the synthesis of DMBCO derivatives with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of DMBCO and its potential applications in various fields.
In conclusion, DMBCO is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to yield high purity DMBCO, and the compound has been found to exhibit a range of biological activities. Further research is needed to fully understand the mechanism of action of DMBCO and its potential applications in various fields.
Métodos De Síntesis
The synthesis of DMBCO involves a multi-step process that starts with the condensation of 2,3-dimethoxybenzaldehyde with 2-methoxyethylamine to form the corresponding imine intermediate. The imine intermediate is then subjected to a series of reactions involving various reagents such as NaBH4, acetic anhydride, and ammonium chloride to form the final product. The synthesis method has been optimized to yield high purity DMBCO.
Aplicaciones Científicas De Investigación
DMBCO has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMBCO has been found to exhibit potent antitumor activity by inhibiting the proliferation of cancer cells. In biochemistry, DMBCO has been used as a fluorescent probe to detect protein-ligand interactions. In materials science, DMBCO has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-24-10-9-18-22-15-8-7-13(11-17(15)27-18)20(23)21-12-14-5-4-6-16(25-2)19(14)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMLVDPPBGZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6028794.png)

![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6028797.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)

![5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6028824.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028825.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6028844.png)
![2-methoxy-5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B6028864.png)
